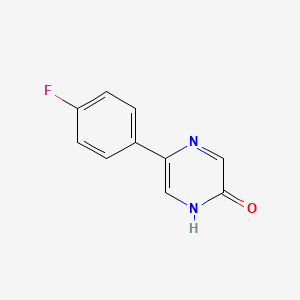
2(1H)-Pyrazinone, 5-(4-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrazinone, 5-(4-fluorophenyl)- is a heterocyclic compound with the molecular formula C10H7FN2O and a molecular weight of 190.18 g/mol It is characterized by the presence of a fluorophenyl group attached to a pyrazin-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5-(4-fluorophenyl)- typically involves the reaction of 4-fluoroaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazin-2-ol ring . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for 2(1H)-Pyrazinone, 5-(4-fluorophenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyrazinone, 5-(4-fluorophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
2(1H)-Pyrazinone, 5-(4-fluorophenyl)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrazinone, 5-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazine ring structure and are used in optical applications due to their tunable photophysical properties.
Pyrazolo[3,4-d]pyrimidine: This compound is known for its cytotoxic activities and potential as a cancer therapeutic agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These derivatives are studied for their enzyme inhibitory activities and potential therapeutic applications.
Uniqueness
2(1H)-Pyrazinone, 5-(4-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s binding affinity to biological targets and improve its stability and solubility in various solvents .
Propriétés
Formule moléculaire |
C10H7FN2O |
|---|---|
Poids moléculaire |
190.17 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-13-10(14)6-12-9/h1-6H,(H,13,14) |
Clé InChI |
CGPWKPWQRYVINE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CNC(=O)C=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


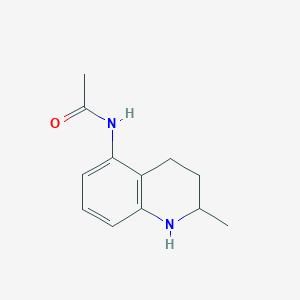



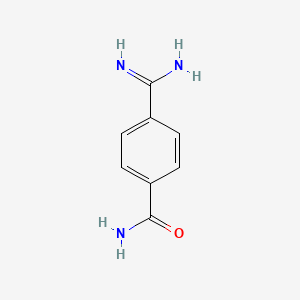
![N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B8763403.png)
![8-(4,4-Dimethylcyclohex-1-EN-1-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8763406.png)

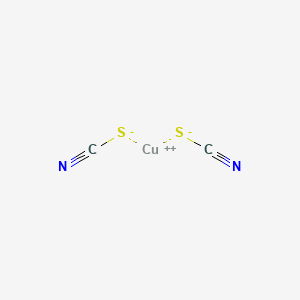
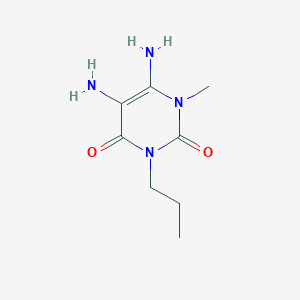
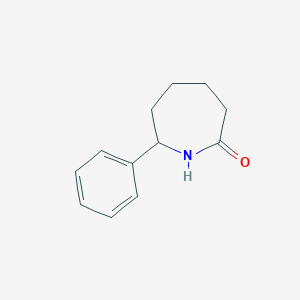
![1-[2-AMINO-4-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE](/img/structure/B8763447.png)
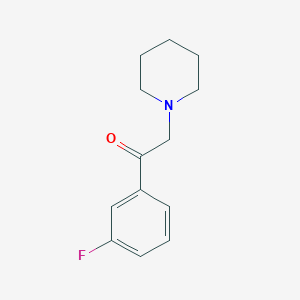
![1-[(Chloromethoxy)methyl]naphthalene](/img/structure/B8763464.png)
